molecular formula C21H24N6O B2395675 4-(4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine CAS No. 2310125-91-6

4-(4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine

Cat. No.: B2395675
CAS No.: 2310125-91-6
M. Wt: 376.464
InChI Key: YULWECWZFPPFDU-UHFFFAOYSA-N
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Description

4-(4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine is an intricate organic compound that has found its way into various scientific research domains. Its structure combines multiple aromatic and heterocyclic rings, providing a foundation for diverse reactivity and biological activity.

Preparation Methods

1. Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine typically involves a multi-step process

  • Formation of Tetrahydrocinnoline: : This can be achieved through a cyclization reaction starting from an appropriate precursor, such as 2-aminobenzylamine, using cyclization agents under suitable conditions.

  • Functionalization: : This involves the introduction of the oxymethyl group to the tetrahydrocinnoline core. A common approach is to use an alkyl halide in the presence of a base.

  • Introduction of Piperidine Moiety: : Piperidine can be introduced through nucleophilic substitution or reductive amination.

  • Coupling with Pyrido[3,4-d]pyrimidine: : This is usually carried out using coupling reagents like EDC or DCC under optimized conditions to ensure high yield and purity.

2. Industrial Production Methods: In an industrial setting, the production of this compound would be scaled up using flow chemistry techniques to ensure consistent quality and yield. Reactions are carefully monitored, and purification methods like crystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

1. Types of Reactions: The compound undergoes various types of reactions:

  • Oxidation: : The compound can be oxidized at specific sites to introduce new functional groups.

  • Reduction: : Reduction reactions can convert certain double bonds or functional groups to their reduced forms.

  • Substitution: : The presence of aromatic and heterocyclic rings makes it susceptible to electrophilic and nucleophilic substitution reactions.

2. Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

  • Substitution: : Reagents like halides, bases, and acids are utilized under controlled conditions to ensure the desired substitution takes place.

3. Major Products Formed: The reactions produce a variety of products, including oxidized or reduced analogs of the original compound, as well as substituted derivatives with different functional groups.

Scientific Research Applications

The compound is utilized in various scientific fields:

  • Chemistry: : Used as a building block in organic synthesis due to its reactive functional groups and complex structure.

  • Biology: : Studied for its interactions with biomolecules and potential biological activity.

  • Medicine: : Investigated for potential therapeutic properties, particularly in the field of anti-cancer and neuroprotective agents.

  • Industry: : Employed in the development of advanced materials and novel chemical processes.

Mechanism of Action

The compound exerts its effects through multiple pathways:

  • Molecular Targets: : It interacts with specific enzymes, receptors, and ion channels, modulating their activity.

  • Pathways Involved: : The compound may influence signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

The uniqueness of 4-(4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine lies in its structure and reactivity:

  • Similar Compounds: : Compounds like pyrido[3,4-d]pyrimidine derivatives and cinnoline analogs share similarities but differ in specific functional groups and biological activities.

  • Comparison: : The presence of the piperidinyl and tetrahydrocinnolin-3-yloxy groups provides unique interaction capabilities and a distinct mechanism of action, setting it apart from its analogs.

This article provides a detailed look at the compound this compound, encompassing its synthesis, chemical reactivity, applications, mechanism of action, and comparison with related compounds.

Properties

IUPAC Name

4-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]pyrido[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O/c1-2-4-18-16(3-1)11-20(26-25-18)28-13-15-6-9-27(10-7-15)21-17-5-8-22-12-19(17)23-14-24-21/h5,8,11-12,14-15H,1-4,6-7,9-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YULWECWZFPPFDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C4=NC=NC5=C4C=CN=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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